molecular formula C9H11BrN4 B13062489 {3-Bromo-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine

{3-Bromo-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine

Cat. No.: B13062489
M. Wt: 255.11 g/mol
InChI Key: ZDOCXKFTDNUFSB-UHFFFAOYSA-N
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Description

{3-Bromo-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine (CAS No. 1696306-76-9) is a brominated pyrazolo[1,5-a]pyrimidine derivative characterized by an ethyl group at position 2, a bromine atom at position 3, and a methanamine substituent at position 6. Its molecular formula is C₉H₁₀BrN₄, with a molecular weight of 261.11 g/mol. It is commercially available as a building block for medicinal chemistry and drug discovery .

Properties

Molecular Formula

C9H11BrN4

Molecular Weight

255.11 g/mol

IUPAC Name

(3-bromo-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl)methanamine

InChI

InChI=1S/C9H11BrN4/c1-2-7-8(10)9-12-4-3-6(5-11)14(9)13-7/h3-4H,2,5,11H2,1H3

InChI Key

ZDOCXKFTDNUFSB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=CC=NC2=C1Br)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Bromo-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of solvents like acetic anhydride and pyridine under reflux for a couple of hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

{3-Bromo-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidines, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of {3-Bromo-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits the activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . This makes it a promising candidate for anticancer drug development.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
{3-Bromo-2-ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine 3-Br, 2-Ethyl, 7-Methanamine C₉H₁₀BrN₄ 261.11 Ethyl enhances lipophilicity; methanamine improves solubility
3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine 3-Br, 2-Me, 5-Me, 7-NH₂ C₈H₉BrN₄ 241.09 Methyl groups increase steric hindrance; lower molecular weight
3-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine 3-Br, 2-CF₃, 7-NH₂ C₇H₄BrF₃N₄ 281.03 CF₃ group enhances electronegativity and metabolic stability
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine 3-Br, 5-Cl C₆H₃BrClN₃ 232.47 Chlorine at position 5 increases electrophilicity
5-(Biphenyl-4-yl)-3-bromo-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 3-Br, 5-Biphenyl, 7-Pyridinylmethyl C₂₄H₁₉BrN₅ 456.08 Bulky substituents enhance receptor binding but reduce solubility

Key Differences and Implications

Substituent Effects on Lipophilicity :

  • The ethyl group at position 2 in the target compound provides moderate lipophilicity compared to the methyl () or trifluoromethyl () groups. Ethyl balances solubility and membrane permeability, making it suitable for CNS-targeting agents.
  • The methanamine group at position 7 enhances aqueous solubility via hydrogen bonding, contrasting with analogues bearing hydrophobic groups (e.g., biphenyl in ).

Chlorine at position 5 () introduces strong electronegativity, favoring electrophilic substitution reactions compared to ethyl or methyl groups.

Biological Activity Trends :

  • Compounds with bulky aryl groups (e.g., biphenyl in ) are associated with kinase inhibition due to enhanced π-π stacking, but they suffer from poor bioavailability.
  • Methanamine derivatives, like the target compound, are more likely to engage in hydrogen bonding with biological targets, as seen in pyrazolo[1,5-a]pyrimidine-based anticancer agents .

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